Tristearin

Description

Tristearin has been reported in Sciadopitys verticillata, Lysiphlebia japonica, and other organisms with data available.

TG(18:0/18:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

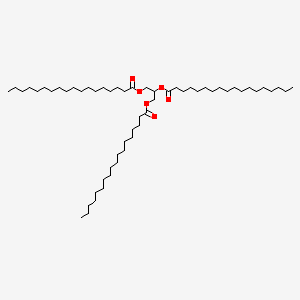

IUPAC Name |

2,3-di(octadecanoyloxy)propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047503 | |

| Record name | Glyceryl tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tristearin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:0/18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8559 at 90 °C/4 °C | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.4X10-17 mm Hg at 25 °C /Estimated/ | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Colorless crystals or powder | |

CAS No. |

555-43-1, 68334-00-9 | |

| Record name | Tristearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tristearin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tristearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cottonseed oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6OCJ2551R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA) | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Properties of Tristearin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tristearin, a triglyceride derived from three units of stearic acid, is a prevalent component of animal and vegetable fats.[1] Its well-defined chemical structure and polymorphic behavior make it a subject of significant interest in various scientific disciplines, including materials science, food technology, and pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical structure and physicochemical properties of this compound. It includes a detailed summary of its spectral and thermal properties, methodologies for its characterization, and a discussion of its biological breakdown. The information is presented to support advanced research and development activities.

Chemical Structure and Identification

This compound is chemically known as Propane-1,2,3-triyl tri(octadecanoate) or 2,3-di(octadecanoyloxy)propyl octadecanoate.[1][2] It is formed from the esterification of one molecule of glycerol with three molecules of stearic acid.[1][3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | Propane-1,2,3-triyl tri(octadecanoate)[1] |

| Other Names | Glyceryl tristearate, Trioctadecanoin[1][2] |

| CAS Number | 555-43-1[1][4] |

| Molecular Formula | C₅₇H₁₁₀O₆[1][2][4] |

| Molecular Weight | 891.501 g/mol [1] |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC[2] |

| InChIKey | DCXXMTOCNZCJGO-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

This compound is an odorless, white powder.[1] Its physical properties are significantly influenced by its crystalline form (polymorphism).

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White, odorless powder[1] |

| Melting Point | α-form: 54 °C, β'-form: 65 °C, β-form: 72.5 °C[1] |

| Density | 0.862 g/cm³ (80 °C)[1] |

| Solubility | Insoluble in water; soluble in chloroform, carbon disulfide; slightly soluble in ethanol[5] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Summary of Spectral Data for this compound

| Technique | Key Signals and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.29, 4.15 (m, 5H, glycerol backbone CH₂, CH), 2.31 (t, 6H, α-CH₂ of stearic acid), 1.61 (m, 6H, β-CH₂ of stearic acid), 1.25 (s, 84H, methylene chain), 0.88 (t, 9H, terminal CH₃)[1] |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ 173.2, 172.8 (C=O), 69.0, 62.1 (glycerol backbone), 34.2, 34.0, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 24.9, 22.7 (methylene carbons), 14.1 (terminal CH₃)[1] |

| FTIR (cm⁻¹) | ~2917 & 2849 (C-H stretching), ~1740 (C=O ester stretching), ~1165 (C-O stretching)[5] |

| Mass Spectrometry (EI) | Major fragments corresponding to the loss of one or more stearoyl groups and rearrangements.[1] |

Polymorphism and Thermal Analysis

This compound exhibits polymorphism, existing in at least three crystalline forms: α, β', and β.[1] These forms have distinct melting points and stabilities, with the β form being the most stable. The transitions between these polymorphic forms can be investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Experimental Protocols

Determination of Melting Point and Polymorphic Transitions by DSC

Methodology:

-

A sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is heated in a DSC instrument from room temperature to 90 °C at a controlled rate (e.g., 10 °C/min) to erase its thermal history.

-

The molten sample is then cooled at a specific rate to induce the formation of a particular polymorphic form. For the α-form, rapid cooling is employed, while slower cooling and annealing at a temperature just below the melting point of the β'-form can promote the formation of more stable polymorphs.

-

A second heating scan is performed at a controlled rate (e.g., 5 °C/min) to observe the melting endotherms and any exothermic recrystallization events corresponding to the transitions between polymorphs.

Crystalline Structure Analysis by X-ray Diffraction (XRD)

Methodology:

-

A powdered sample of this compound, prepared with a specific thermal history to obtain a desired polymorph, is evenly spread on a sample holder.

-

The sample is analyzed using a powder X-ray diffractometer.

-

The diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram is analyzed to determine the d-spacing values, which are characteristic of the different polymorphic forms. The β-form typically shows characteristic short spacings around 4.6 Å and 3.8 Å.[6]

Chemical Reactions

Saponification

This compound undergoes saponification when treated with a strong base, such as sodium hydroxide (NaOH), to produce glycerol and sodium stearate, the primary component of soap.

C₅₇H₁₁₀O₆ + 3NaOH → C₃H₅(OH)₃ + 3C₁₇H₃₅COONa

Biological Properties and Signaling Pathways

Lipolysis

In biological systems, triglycerides like this compound are broken down in a process called lipolysis to release fatty acids and glycerol, which can be used for energy. This process is primarily carried out by lipases.

The initial and rate-limiting step in the breakdown of triacylglycerols is catalyzed by adipose triglyceride lipase (ATGL).[7] Subsequently, hormone-sensitive lipase (HSL) hydrolyzes the resulting diacylglycerol, and monoacylglycerol lipase (MGL) completes the process by breaking down the monoacylglycerol.[8]

Applications in Research and Drug Development

This compound is widely used in the pharmaceutical industry as an excipient in solid dosage forms. Its lipid nature makes it a suitable material for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[4][9] These systems can be used for the controlled release and targeted delivery of therapeutic agents.[4][9] The polymorphic behavior of this compound is a critical consideration in the formulation and stability of these drug delivery systems.[2]

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important triglyceride. A thorough understanding of its structure, properties, and behavior is essential for its effective application in various scientific and industrial fields.

References

- 1. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lipolysis - a highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. polysciences.com [polysciences.com]

A Technical Guide to the Physicochemical Properties of Tristearin: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, is a key excipient in the pharmaceutical and food industries. Its physical properties, particularly its melting point and solubility, are critical determinants of its functionality in various applications, from serving as a matrix in sustained-release formulations to a structuring agent in lipid-based drug delivery systems. This technical guide provides an in-depth analysis of the melting point and solubility characteristics of this compound, complete with detailed experimental protocols and visual representations of its polymorphic behavior and analytical workflows.

Melting Point of this compound

This compound exhibits a complex melting behavior known as polymorphism, where it can exist in multiple crystalline forms, each with a distinct melting point. The three primary polymorphs are designated as α (alpha), β' (beta prime), and β (beta), in order of increasing stability and melting point.

The α-form is the least stable and has the lowest melting point. It is typically obtained by rapid cooling of molten this compound. Upon heating, the α-form can transform into the more stable β' and subsequently the β-form. The β-form is the most stable polymorph with the highest melting point.[1][2] This polymorphic behavior is a critical consideration in manufacturing processes, as the crystalline form of this compound can significantly impact the physical properties and stability of the final product.

Quantitative Data: Melting Points of this compound Polymorphs

| Polymorphic Form | Melting Point (°C) | Melting Point (°F) |

| α (alpha) | 54 - 59.7 | 129.2 - 140 |

| β' (beta prime) | 63.5 - 65 | 146.3 - 149 |

| β (beta) | 70.9 - 73 | 159.6 - 163.4 |

Note: The exact melting points can vary slightly depending on the purity of the this compound and the analytical method used.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting points of the different polymorphs of this compound.

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed sample pans and lids

-

Crimper for sealing pans

-

High-purity this compound sample (2-10 mg)

-

Inert purge gas (e.g., nitrogen)

-

Reference pan (empty, sealed)

Procedure:

-

Sample Preparation: Accurately weigh 2-10 mg of the this compound sample into a DSC sample pan.

-

Encapsulation: Place the corresponding lid on the pan and seal it using a crimper. Ensure a proper seal to prevent any loss of sample during heating.

-

Reference Pan: Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

To observe the melting of the α-form, the sample can be first melted at a temperature above the β-form's melting point (e.g., 80°C), then rapidly cooled (e.g., at 10°C/min) to a low temperature (e.g., 0°C) to induce its formation.

-

To observe the melting of the more stable forms, a controlled heating and cooling cycle can be employed. For instance, heat the sample to 80°C, hold for 5 minutes to erase thermal history, then cool at a controlled rate (e.g., 5°C/min) to 25°C.

-

Initiate a heating scan from the starting temperature to a temperature above the final melting point (e.g., 90°C) at a controlled heating rate (e.g., 5-10°C/min).

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the melting of the different polymorphic forms. The peak temperature of each endotherm is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Solubility Characteristics of this compound

This compound is a nonpolar, hydrophobic molecule, which dictates its solubility in various solvents. As a general rule, it is insoluble in polar solvents like water and soluble in nonpolar organic solvents.

Quantitative Data: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble in hot ethanol, sparingly soluble in cold ethanol |

| Chloroform | Soluble |

| Benzene | Soluble |

| Acetone | Soluble |

| Carbon Disulfide | Soluble |

| Ether | Soluble |

| Hexane | Soluble |

Experimental Protocol: Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and widely used technique to determine the solubility of a compound in a specific solvent. It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known volume of the solvent.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature water bath or incubator

-

Vials or flasks with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Evaporating dish or pre-weighed vials

-

Oven

-

This compound powder

-

Selected organic solvent

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. Alternatively, centrifuge the sample and carefully decant the supernatant.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial containing the filtrate in an oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (e.g., 60-80°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

-

Weighing and Calculation:

-

Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried this compound residue.

-

The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate

-

Visualizations

Polymorphic Transitions of this compound

The following diagram illustrates the relationship between the different polymorphic forms of this compound. The transitions from the less stable α and β' forms to the more stable β form are generally irreversible upon heating.

Caption: Polymorphic transitions of this compound.

Experimental Workflow for Melting Point Determination (DSC)

This diagram outlines the key steps involved in determining the melting point of this compound using Differential Scanning Calorimetry.

Caption: Workflow for DSC melting point analysis.

Experimental Workflow for Solubility Determination (Gravimetric Method)

This diagram illustrates the sequential process for determining the solubility of this compound using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

References

A Comprehensive Technical Guide to the Natural Sources of Tristearin in Animal and Plant Fats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, is a significant component of many natural fats and oils. Its physical and chemical properties, largely dictated by its saturated nature, make it a subject of interest in various fields, including food science, cosmetics, and pharmaceuticals. This technical guide provides an in-depth exploration of the primary animal and plant sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its metabolic and signaling pathways.

Natural Sources and Quantitative Data of this compound

This compound is found in varying concentrations in both animal and plant fats. Generally, it is more abundant in solid fats (tallows and butters) than in liquid oils. The following tables summarize the this compound content in several key natural sources. It is important to note that the exact percentage can vary depending on factors such as the animal's diet and breed, or the plant's variety and growing conditions.

Table 1: this compound Content in Common Animal Fats

| Animal Fat | Common Name | Typical this compound (SSS) Content (%) | Key References |

| Beef Tallow | Tallow | 0.5 - 1.5 | [1] |

| Mutton Tallow | Tallow | ~3 | [1] |

| Lard | Pig Fat | Not typically a major single component; present in mixed triglycerides. | [2] |

Note: While this compound is a component of these fats, it often exists in lower quantities as a simple triglyceride (SSS) compared to mixed-acid triglycerides containing stearic acid.

Table 2: this compound and Stearic Acid Content in Common Plant Fats

| Plant Fat | Common Name | Typical this compound (SSS) Content (%) | Stearic Acid Content (%) | Key References |

| Cocoa Butter | Theobroma Oil | Present, but POS and SOS are more abundant. | 32.46 - 35.64 | [3] |

| Shea Butter | Vitellaria paradoxa fat | Present, but SOS is a major triglyceride. | 28 - 45 |

Note: In many plant fats, stearic acid is more commonly found in mixed-acid triglycerides such as SOS (Stearoyl-Oleoyl-Stearoyl) and POS (Palmitoyl-Oleoyl-Stearoyl) rather than as the simple triglyceride this compound (SSS).

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in natural fats requires a multi-step process involving lipid extraction, separation of triglycerides, and subsequent analysis. Below are detailed methodologies for these key experiments.

Protocol 1: Lipid Extraction from Animal and Plant Tissues

1.1. Soxhlet Extraction (for solid samples like seeds and adipose tissue)

-

Principle: This method utilizes continuous solid-liquid extraction to remove lipids from a solid sample using a non-polar solvent.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose extraction thimble.

-

Reagents: Hexane or petroleum ether (analytical grade).

-

Procedure:

-

Grind the dried sample to a fine powder to increase the surface area for extraction.

-

Accurately weigh a known amount of the powdered sample (e.g., 10-20 g) and place it into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill a pre-weighed round-bottom flask with the extraction solvent (e.g., 250 mL of hexane).

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, during which the solvent will repeatedly siphon over the sample, extracting the lipids.

-

After extraction, evaporate the solvent from the round-bottom flask using a rotary evaporator.

-

Dry the flask containing the extracted lipid in a vacuum oven at a low temperature until a constant weight is achieved.

-

The weight of the extracted lipid can then be determined gravimetrically.

-

1.2. Bligh-Dyer Method (for liquid or semi-solid samples)

-

Principle: This is a liquid-liquid extraction method that uses a chloroform/methanol/water solvent system to partition lipids from other cellular components.

-

Apparatus: Homogenizer, centrifuge, separatory funnel or centrifuge tubes.

-

Reagents: Chloroform, Methanol, 0.9% NaCl solution (w/v).

-

Procedure:

-

Homogenize a known weight of the sample (e.g., 1 g) with a mixture of chloroform and methanol (1:2, v/v).

-

Add an additional volume of chloroform to the homogenate and mix thoroughly.

-

Add a volume of 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the two phases. The lower chloroform layer will contain the lipids.

-

Carefully collect the lower chloroform layer.

-

Wash the chloroform layer with a fresh portion of the upper phase (methanol/water) to remove any non-lipid contaminants.

-

Evaporate the chloroform under a stream of nitrogen to obtain the purified lipid extract.

-

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This is the gold standard for fatty acid analysis. Triglycerides are first converted to their fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-MS. The this compound content can be inferred from the stearic acid content. For direct triglyceride analysis, high-temperature GC is required.

-

Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), capillary column suitable for FAMEs or high-temperature triglycerides analysis (e.g., a polar-phase column like BPX70 or a non-polar column for high-temp GC).

-

Reagents: Methanolic HCl or BF3-methanol for transesterification, hexane, internal standard (e.g., methyl heptadecanoate for FAMEs or a triglyceride standard not present in the sample).

-

Procedure:

-

Transesterification (for FAME analysis):

-

Take a known amount of the extracted lipid (e.g., 10-20 mg) and dissolve it in a small volume of toluene.

-

Add methanolic HCl or BF3-methanol and heat at 80-100°C for 1-2 hours to convert the fatty acids to their methyl esters.

-

After cooling, add water and hexane to extract the FAMEs into the hexane layer.

-

Wash the hexane layer with water to remove any acid catalyst.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAMEs solution (or a solution of the intact triglycerides in an appropriate solvent for high-temperature GC) into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the different FAMEs or triglycerides.

-

The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification.

-

Quantification is achieved by comparing the peak area of each component to that of the internal standard and constructing a calibration curve with known standards.

-

-

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC (RP-HPLC) can separate intact triglycerides based on their partition number, which is related to the chain length and degree of unsaturation of the fatty acyl chains.

-

Apparatus: HPLC system with a reversed-phase column (e.g., C18), a detector such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).

-

Reagents: Acetonitrile, isopropanol, or other suitable organic solvents for the mobile phase. This compound standard.

-

Procedure:

-

Dissolve a known amount of the lipid extract in a suitable solvent (e.g., chloroform or isopropanol).

-

Inject a known volume of the sample solution onto the HPLC column.

-

Elute the triglycerides using a gradient or isocratic mobile phase. A common mobile phase is a gradient of acetonitrile and isopropanol.

-

The detector will generate a chromatogram showing the separated triglyceride peaks.

-

Identify the this compound peak by comparing its retention time with that of a pure this compound standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the this compound standard.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway: Lipolysis of this compound

This compound, like other triglycerides, is metabolized through a process called lipolysis, where it is broken down into its constituent fatty acids (stearic acid) and glycerol. This process is primarily regulated by hormones and occurs in adipocytes.

Caption: The enzymatic breakdown of this compound into glycerol and three molecules of stearic acid.

Experimental Workflow: this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a fat or oil sample.

Caption: A generalized workflow for the extraction and quantification of this compound from natural sources.

Signaling Pathway: Stearic Acid-Induced Cellular Signaling

Stearic acid, the building block of this compound, has been shown to be involved in various cellular signaling pathways, distinct from other saturated fatty acids.

Caption: A simplified representation of a stearic acid-initiated signaling pathway.

Conclusion

This compound is a key component of many animal and plant fats, contributing to their physical properties. Its quantification requires precise analytical techniques, and its metabolic product, stearic acid, is involved in specific cellular signaling events. This guide provides a foundational understanding for researchers and professionals working with this important triglyceride. The provided protocols and pathways serve as a starting point for further investigation and application in drug development and other scientific disciplines.

References

An In-Depth Technical Guide to the Biosynthesis of Tristearin in the Liver and Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tristearin, a triglyceride composed of three stearic acid molecules esterified to a glycerol backbone, is a key component of energy storage in mammals. Its biosynthesis is a complex and highly regulated process that occurs primarily in the liver and adipose tissue. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, substrate specificities, and the intricate regulatory mechanisms at play in these two critical metabolic organs. Distinct differences in the pathway's operation and regulation between hepatocytes and adipocytes are highlighted, including substrate utilization and the fate of the synthesized triglycerides. This guide also includes detailed experimental protocols for the study of this compound biosynthesis and presents key quantitative data to facilitate comparative analysis and further research in the fields of metabolic diseases and drug development.

Introduction

Triglycerides are the primary form of energy storage in eukaryotes. This compound, a saturated triglyceride, is synthesized from stearic acid, a common long-chain saturated fatty acid. The biosynthesis of this compound is a crucial metabolic process for storing energy derived from dietary fats and carbohydrates. The liver and adipose tissue are the main sites of triglyceride synthesis, each with distinct physiological roles.[1] The liver synthesizes triglycerides for both local storage and for export to peripheral tissues in the form of very-low-density lipoproteins (VLDL).[2][3] In contrast, adipose tissue primarily serves as a long-term storage depot for triglycerides.[2] Dysregulation of this compound and other triglyceride biosynthesis pathways is implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making the enzymes in this pathway attractive targets for therapeutic intervention.

The Biosynthesis Pathway of this compound

The primary pathway for the de novo synthesis of this compound in both the liver and adipose tissue is the glycerol-3-phosphate pathway, also known as the Kennedy pathway.[4] This pathway involves a series of four enzymatic reactions that sequentially attach fatty acyl-CoAs to a glycerol-3-phosphate backbone.

Step 1: Acylation of Glycerol-3-Phosphate

The pathway is initiated by the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate. This reaction is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) , which is considered a rate-limiting step in triglyceride synthesis.[5][6] There are four known isoforms of GPAT (GPAT1-4) with distinct tissue distributions and substrate specificities.[5][6] GPAT1, located in the outer mitochondrial membrane, preferentially utilizes saturated acyl-CoAs like palmitoyl-CoA and stearoyl-CoA.[5][7] GPAT3 and GPAT4 are located in the endoplasmic reticulum and also contribute significantly to triglyceride synthesis.[5]

Step 2: Acylation of Lysophosphatidic Acid

The product of the GPAT reaction, lysophosphatidic acid (1-acylglycerol-3-phosphate), is then acylated at the sn-2 position by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) to form phosphatidic acid.[5] Multiple isoforms of AGPAT exist, and their substrate specificities contribute to the diversity of fatty acids incorporated into triglycerides.

Step 3: Dephosphorylation of Phosphatidic Acid

Phosphatidic acid is subsequently dephosphorylated by Phosphatidic Acid Phosphatase (PAP) , also known as lipin, to yield diacylglycerol (DAG).[5]

Step 4: Final Acylation of Diacylglycerol

The final and committed step in triglyceride synthesis is the acylation of diacylglycerol at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT) .[8] This reaction forms the triglyceride molecule. There are two main isoforms of DGAT, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct properties.[8] Both enzymes are crucial for triglyceride synthesis, and studies have shown that DGAT2 may have a preference for saturated fatty acyl-CoAs.[9]

Tissue-Specific Differences: Liver vs. Adipose Tissue

While the core enzymatic steps are the same, there are key differences in the this compound biosynthesis pathway between the liver and adipose tissue:

-

Glycerol-3-Phosphate Source: The liver can produce glycerol-3-phosphate from both glucose (via glycolysis intermediate dihydroxyacetone phosphate, DHAP) and from the phosphorylation of glycerol by glycerol kinase.[4] Adipose tissue, on the other hand, lacks significant glycerol kinase activity and is therefore primarily reliant on glucose uptake and glycolysis for its glycerol-3-phosphate supply.[4]

-

Fate of Triglycerides: The liver packages newly synthesized triglycerides, including this compound, into VLDL particles for secretion into the bloodstream to supply energy to other tissues.[2] In contrast, adipose tissue stores triglycerides in large lipid droplets for long-term energy storage.[2]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by hormonal and nutritional signals to meet the body's energy demands. The key regulatory mechanisms involve both allosteric control of enzyme activity and transcriptional regulation of the genes encoding the biosynthetic enzymes.

Hormonal Regulation

-

Insulin: In the fed state, high levels of insulin promote triglyceride synthesis in both the liver and adipose tissue.[2] Insulin signaling activates the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of lipogenesis.[4][10] SREBP-1c upregulates the expression of key lipogenic genes, including those encoding acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and enzymes of the triglyceride synthesis pathway.[10] Insulin also promotes glucose uptake, providing the glycerol-3-phosphate backbone and the carbon source for de novo fatty acid synthesis.

-

Glucagon: During fasting, elevated glucagon levels suppress triglyceride synthesis.[11] Glucagon signaling leads to the phosphorylation and inhibition of key enzymes in the lipogenic pathway and downregulates the expression of SREBP-1c.[4][11]

Transcriptional Regulation

-

SREBP-1c: As mentioned, SREBP-1c is a pivotal transcription factor that drives the expression of a suite of genes involved in fatty acid and triglyceride synthesis in the liver.[10] Its activity is stimulated by insulin and suppressed by glucagon and polyunsaturated fatty acids.[4] While SREBP-1c is also expressed in adipose tissue, its role in regulating lipogenesis in this tissue is less pronounced compared to the liver.[12]

-

Carbohydrate Response Element-Binding Protein (ChREBP): ChREBP is another key transcription factor that is activated by high glucose levels, independently of insulin.[13] It works in concert with SREBP-1c to upregulate the expression of glycolytic and lipogenic genes in the liver.[14] In adipose tissue, ChREBP also plays a significant role in regulating glucose metabolism and lipogenesis.[15]

Quantitative Data

Precise quantitative data on enzyme kinetics and metabolite concentrations are crucial for building accurate models of metabolic flux and for understanding the regulation of this compound biosynthesis. The following tables summarize available data from the literature.

Table 1: Michaelis-Menten Constants (Km) for Key Enzymes in Triglyceride Synthesis

| Enzyme | Substrate | Tissue/System | Km (µM) | Reference |

| GPAT1 | Palmitoyl-CoA | Rat Adipose Tissue Mitochondria | ~1.5 | [7] |

| Glycerol-3-Phosphate | Rat Adipose Tissue Mitochondria | ~200 | [7] | |

| DGAT1 | Oleoyl-CoA | Recombinant Human | >100 | [9] |

| DGAT2 | Oleoyl-CoA | Recombinant Human | <50 | [9] |

Note: Data for stearoyl-CoA as a specific substrate are limited in comparative studies. The provided values for other long-chain fatty acyl-CoAs offer an approximation of the enzymes' affinities.

Table 2: Estimated Concentrations of Key Metabolites in Liver and Adipose Tissue

| Metabolite | Liver (Rat) | Adipose Tissue (Rat) |

| Glycerol-3-Phosphate | 0.2 - 1.0 mmol/kg | 0.1 - 0.5 mmol/kg |

| Fatty Acyl-CoA | 15 - 60 nmol/g | 5 - 20 nmol/g |

| Diacylglycerol | 100 - 400 nmol/g | 50 - 200 nmol/g |

| Triglyceride | 10 - 50 µmol/g | 200 - 500 µmol/g |

Note: These values are estimations and can vary significantly depending on the nutritional and hormonal state of the animal.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Preparation of Tissue Homogenates and Microsomal Fractions

Objective: To prepare subcellular fractions enriched in the enzymes of the triglyceride synthesis pathway.

Materials:

-

Fresh or frozen liver or adipose tissue

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, 1 mM EDTA, protease inhibitor cocktail.[16]

-

Dounce homogenizer or Potter-Elvehjem homogenizer.[16]

-

Refrigerated centrifuge and ultracentrifuge.[17]

Protocol:

-

Mince the tissue on ice and add 4 volumes of ice-cold Homogenization Buffer.[16]

-

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes on ice.[17]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[18]

-

Carefully collect the supernatant (S9 fraction).

-

For microsomal fraction isolation, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.[19]

-

Discard the supernatant (cytosol). The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in Homogenization Buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Aliquots can be used immediately or stored at -80°C.

In Vitro Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

Objective: To measure the enzymatic activity of GPAT.

Materials:

-

Tissue homogenate or microsomal fraction

-

Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mM DTT, 8 mM NaF, 2 mg/mL fatty acid-free BSA.[20]

-

[³H]Glycerol-3-phosphate

-

Stearoyl-CoA (or other fatty acyl-CoA)

-

Chloroform:Methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, [³H]Glycerol-3-phosphate (e.g., 300 µM), and stearoyl-CoA (e.g., 80 µM).[20]

-

Initiate the reaction by adding the enzyme preparation (e.g., 10-50 µg of protein).

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes) within the linear range of the assay.

-

Stop the reaction by adding ice-cold chloroform:methanol (2:1).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the product (lysophosphatidic acid) from the substrate.

-

Scrape the spot corresponding to lysophosphatidic acid into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity as nmol of product formed per minute per mg of protein.

In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay

Objective: To measure the enzymatic activity of DGAT.

Materials:

-

Microsomal fraction

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂.

-

1,2-Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

-

[¹⁴C]Stearoyl-CoA (or other radiolabeled fatty acyl-CoA)

-

Chloroform:Methanol (2:1, v/v)

-

TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).[8]

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, 1,2-diacylglycerol (e.g., 200 µM), and the microsomal preparation (e.g., 50 µg of protein).[8]

-

Initiate the reaction by adding [¹⁴C]Stearoyl-CoA (e.g., 25 µM).[8]

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and extract the lipids as described for the GPAT assay.

-

Separate the product (this compound) from the substrates by TLC.

-

Quantify the radioactivity in the triglyceride spot using a scintillation counter.

-

Calculate the specific activity.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of this compound in a lipid extract.

Materials:

-

Lipid extract from liver or adipose tissue

-

Internal standard (e.g., triheptadecanoin)

-

Methanolysis reagent (e.g., 0.5 M KOH in methanol)

-

Hexane

-

GC-MS system with a suitable capillary column

Protocol:

-

To a known amount of lipid extract, add a known amount of the internal standard.

-

Evaporate the solvent under a stream of nitrogen.

-

Add the methanolysis reagent and heat at 60°C for 10 minutes to convert the triglycerides to fatty acid methyl esters (FAMEs).

-

Neutralize the reaction and extract the FAMEs with hexane.

-

Analyze the FAMEs by GC-MS.

-

Identify the methyl stearate peak based on its retention time and mass spectrum.

-

Quantify the amount of methyl stearate by comparing its peak area to that of the internal standard.

-

Calculate the original amount of this compound in the sample.

Visualizations

Diagrams of Signaling and Biosynthetic Pathways

Caption: The Glycerol-3-Phosphate Pathway for this compound Biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomic Profiles in Adipocytes Differentiated from Adipose-Derived Stem Cells Following Exercise Training or High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic Profiling of Adipose Tissue in Type 2 Diabetes: Associations with Obesity and Insulin Resistance [mdpi.com]

- 6. Measurement of TG synthesis and turnover in vivo by 2H2O incorporation into the glycerol moiety and application of MIDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]

- 8. Integrated metabolomics reveals altered lipid metabolism in adipose tissue in a model of extreme longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protective Role of the Carbohydrate Response Element Binding Protein in the Liver: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Carbohydrate Response Element Binding Protein in Intestinal and Hepatic Fructose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]

- 15. Genome-Wide Analysis of ChREBP Binding Sites on Male Mouse Liver and White Adipose Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolomics uncovers the role of adipose tissue PDXK in adipogenesis and systemic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. KEGG PATHWAY Database [genome.jp]

- 19. pnas.org [pnas.org]

- 20. FATTY ACID FLUX IN ADIPOCYTES; THE IN’S AND OUT’S OF FAT CELL LIPID TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

role of tristearin in lipid metabolism and energy storage

An In-depth Technical Guide on the Role of Tristearin in Lipid Metabolism and Energy Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a simple triglyceride composed of a glycerol backbone and three stearic acid molecules, is a major component of animal fats and certain vegetable oils. As a saturated fat, its role in lipid metabolism and energy storage is of significant interest in the fields of nutrition, metabolic disease research, and pharmacology. This technical guide provides a comprehensive overview of the metabolic journey of this compound, from its digestion and absorption to its ultimate fate as either a stored energy reserve in adipose tissue or a substrate for cellular energy production. We detail the key enzymatic and hormonal regulatory pathways, present quantitative metabolic data, and provide established experimental protocols for the study of its metabolism.

Introduction to this compound

This compound (Glyceryl Tristearate) is a saturated triglyceride (C₅₇H₁₁₀O₆, Molar Mass: 891.48 g/mol ) prevalent in nature.[1] It is characterized by its high melting point, which influences its physical state at body temperature and subsequently, its digestibility and absorption.[2] Functionally, it serves as a dense, long-term energy reserve. This document elucidates the biochemical and physiological processes governing this compound's contribution to systemic energy homeostasis.

Digestion and Absorption of this compound

The metabolism of this compound begins in the gastrointestinal tract. Its high melting point can make it more difficult to emulsify and digest compared to triglycerides containing unsaturated fatty acids.

-

Emulsification : In the small intestine, bile salts secreted from the liver emulsify large this compound fat globules into smaller micelles, increasing the surface area for enzymatic action.

-

Enzymatic Hydrolysis : Pancreatic lipase, in conjunction with its cofactor colipase, binds to the surface of these micelles. Lipase sequentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride. This process yields two molecules of stearic acid (a free fatty acid) and one molecule of 2-stearoylglycerol (a 2-monoglyceride).[3]

-

Absorption : The resulting free fatty acids and monoglycerides, still contained within bile salt micelles, are absorbed by the enterocytes lining the small intestine.

-

Re-esterification and Chylomicron Formation : Inside the enterocytes, the absorbed stearic acid and 2-stearoylglycerol are re-esterified back into triglycerides. These newly synthesized triglycerides are then packaged with cholesterol, phospholipids, and apolipoproteins (specifically ApoB-48) to form large lipoprotein particles called chylomicrons.

-

Transport : Chylomicrons are exocytosed from the enterocytes into the lymphatic system, eventually entering the bloodstream for transport to peripheral tissues.

The overall absorption efficiency of this compound is generally lower than that of triglycerides containing unsaturated fatty acids like triolein, a factor that can influence plasma lipid profiles.[4][5]

References

- 1. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stearin - Wikipedia [en.wikipedia.org]

- 3. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, triolein and safflower oil diets on cholesterol balance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of absorption of glycerol tristearate and glycerol trioleate by rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tristearin: Properties, Analysis, and Biological Significance for Researchers and Drug Development Professionals

Introduction: Tristearin, a saturated triglyceride, is a compound of significant interest in the pharmaceutical and food industries. Its unique physicochemical properties make it a valuable excipient in drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical identity, detailed analytical methodologies for its characterization, and its metabolic fate and impact on cellular signaling pathways, thereby offering a crucial resource for researchers, scientists, and professionals in drug development.

Core Identification: CAS Number and Molecular Formula

This compound is chemically known as propane-1,2,3-triyl tristearate or glyceryl tristearate. Its unique identifiers are crucial for regulatory and research purposes.

Physicochemical Properties of this compound

The utility of this compound in various applications is dictated by its distinct physical and chemical characteristics. A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 891.48 g/mol | [1] |

| Appearance | White, odorless, crystalline powder | [2] |

| Melting Point | Exhibits polymorphism with different melting points for its α, β', and β forms. The most stable β-form melts at approximately 72.5 °C. | [4] |

| Solubility | Insoluble in water; soluble in chloroform, benzene, and hot alcohol. | [5] |

| Density | 0.909 g/cm³ |

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its application in research and development. Below are detailed protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Polymorphic Analysis

DSC is a powerful technique to study the thermal behavior and polymorphism of this compound.

Objective: To determine the melting points and enthalpies of fusion of different polymorphic forms of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 100 °C at a controlled rate (e.g., 10 °C/min).

-

Hold at 100 °C for 5 minutes to erase the thermal history.

-

Cool the sample to 0 °C at a controlled rate (e.g., 10 °C/min) to induce crystallization.

-

Reheat the sample from 0 °C to 100 °C at a controlled rate (e.g., 5 °C/min) to observe the melting of different polymorphs.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks corresponding to the melting of different polymorphs (α, β', β). Determine the onset temperature, peak temperature (melting point), and the area under the peak (enthalpy of fusion) for each transition.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

XRD is used to investigate the crystalline structure and identify the polymorphic form of this compound.

Objective: To obtain the diffraction pattern of this compound to identify its crystalline form.

Methodology:

-

Sample Preparation: Prepare a flat, powdered sample of this compound on a sample holder.

-

Instrument Setup:

-

Mount the sample in the XRD instrument.

-

Use a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the operating voltage and current (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 2°/min.

-

-

Data Analysis: Analyze the diffraction pattern for characteristic peaks. The short and long spacings in the diffractogram are indicative of the specific polymorphic form. For instance, the β form of this compound shows characteristic short-spacing peaks at approximately 4.6 Å, 3.8 Å, and 3.7 Å.

Biological Significance: Digestion, Metabolism, and Cellular Signaling

Understanding the biological fate of this compound is critical for its application in drug delivery and its nutritional implications.

Digestion and Absorption of this compound

This compound, being a triglyceride, undergoes enzymatic digestion in the gastrointestinal tract.

References

The Role of Tristearin in Lipid Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, serves as a cornerstone in the study of lipid biology. Its well-defined chemical structure and physical properties make it an invaluable tool for researchers investigating lipid metabolism, digestion, absorption, and its applications in advanced drug delivery systems. This technical guide provides an in-depth overview of the function of this compound in lipid biology research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation: Physicochemical Properties and Formulation Characteristics of this compound

The utility of this compound in experimental biology is largely dictated by its physicochemical characteristics. These properties influence its behavior in biological systems and its formulation into delivery vehicles.

Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅₇H₁₁₀O₆ | [1] |

| Molecular Weight | 891.48 g/mol | [2] |

| Melting Point | α-form: ~54-55°C, β'-form: ~63.5-65°C, β-form: ~72.5-75.7°C | [3][4][5] |

| Density | 0.862 g/cm³ (at 80°C) | [6] |

| Solubility | Insoluble in water; Soluble in benzene, chloroform, hot ethanol | [6] |

| Polymorphism | Exists in α, β', and β crystalline forms | [3][7] |

Characteristics of this compound-Based Solid Lipid Nanoparticles (SLNs)

This compound is a primary lipid used in the formulation of Solid Lipid Nanoparticles (SLNs), which are effective carriers for drug delivery. The properties of these nanoparticles can be tailored by varying the formulation parameters.

| Formulation Parameter | Resulting SLN Characteristic | Example Value | References |

| Lipid Concentration | Particle Size | Increasing this compound concentration can lead to larger particle sizes. | [8] |

| Surfactant Type & Conc. | Particle Size & Stability | Poloxamers and Tweens are commonly used to stabilize this compound SLNs. | [9] |

| Homogenization Pressure | Particle Size | Higher pressure generally results in smaller particle sizes. | [4] |

| Homogenization Cycles | Particle Size | Increased cycles can lead to a reduction in particle size. | [4] |

| Drug Loading | Entrapment Efficiency | Dependent on the physicochemical properties of the drug and the lipid matrix. | [9] |

| Drug:Lipid Ratio | Drug Loading & Entrapment | A higher ratio can increase drug loading but may decrease entrapment efficiency. | [10] |

| Characteristic | Range of Values |

| Particle Size | 50 - 300 nm |

| Polydispersity Index (PDI) | < 0.3 (indicating a narrow size distribution) |

| Zeta Potential | Typically negative, indicating good physical stability |

| Entrapment Efficiency (%) | 60 - 90% |

| Drug Loading (%) | 1 - 10% |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments involving this compound.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This method is widely used for the production of SLNs and relies on the homogenization of a hot oil-in-water emulsion.

Materials:

-

This compound

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear mixer (e.g., Ultra-Turrax)

-

Water bath or heating mantle

-

Beakers and magnetic stirrer

Procedure:

-

Preparation of the Lipid Phase: Weigh the desired amount of this compound and melt it by heating to 5-10°C above its melting point (approximately 80°C). If encapsulating a lipophilic drug, dissolve it in the molten this compound.

-

Preparation of the Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v) in purified water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 3-5 minutes to form a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5).

-

Cooling and Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath. The this compound will solidify, forming the SLNs.

-

Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

In Vitro Lipase Digestion Assay of this compound

This assay simulates the digestion of this compound in the gastrointestinal tract to study its breakdown by lipases.

Materials:

-

This compound or this compound-based formulation

-

Pancreatic lipase (e.g., from porcine pancreas)

-

Bile salts (e.g., sodium taurocholate)

-

Tris-HCl buffer (pH ~7.5)

-

Calcium chloride (CaCl₂)

-

Sodium hydroxide (NaOH) solution (standardized)

-

pH-stat or automatic titrator

Procedure:

-

Preparation of Digestion Medium: Prepare a digestion buffer containing Tris-HCl, bile salts, and CaCl₂. The pH should be adjusted to mimic the intestinal environment (pH 7.5).

-

Substrate Preparation: Disperse the this compound or this compound formulation in the digestion buffer and pre-incubate the mixture at 37°C with stirring.

-

Initiation of Digestion: Add the pancreatic lipase solution to the reaction vessel to start the digestion process.

-

Titration of Free Fatty Acids: The hydrolysis of this compound releases free fatty acids, causing a decrease in pH. Use a pH-stat to maintain a constant pH by automatically titrating the released fatty acids with a standardized NaOH solution.

-

Data Analysis: The rate of NaOH consumption is directly proportional to the rate of lipolysis. The extent of digestion can be calculated based on the total amount of NaOH added over time.

In Vivo Lipid Absorption Study in a Rat Model

This protocol outlines a general procedure for studying the absorption of this compound in an animal model. For precise quantification, radiolabeled this compound ([¹⁴C] or [³H]-tristearin) is often used.

Materials:

-

This compound (radiolabeled or non-radiolabeled)

-

Oral gavage needles

-

Metabolic cages for fecal and urine collection

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Scintillation counter (for radiolabeled studies)

Procedure:

-

Animal Acclimatization: House rats in individual metabolic cages for several days to allow for acclimatization. Provide a standard diet and water ad libitum.

-

Fasting: Fast the animals overnight (12-16 hours) before the experiment, with free access to water.

-

Oral Administration: Administer a known amount of this compound, typically emulsified in a suitable vehicle (e.g., olive oil), to the rats via oral gavage.

-

Fecal Collection: Collect feces at predetermined time intervals (e.g., 24, 48, 72 hours) after administration.

-

Lipid Extraction from Feces: Dry the collected feces, grind them into a fine powder, and extract the total lipids using a solvent system like chloroform:methanol (2:1, v/v).

-

Quantification of Unabsorbed Lipid:

-

For non-radiolabeled studies: The amount of unabsorbed this compound can be determined by gas chromatography-mass spectrometry (GC-MS) analysis of the fecal lipid extract.

-

For radiolabeled studies: The amount of radioactivity in the fecal lipid extract is measured using a liquid scintillation counter.

-

-

Calculation of Absorption: The percentage of absorbed this compound is calculated by subtracting the amount of excreted this compound (in feces) from the total amount administered, and then dividing by the administered amount and multiplying by 100.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the actions of its metabolic products, primarily stearic acid, which can modulate various signaling pathways.

Digestion and Absorption of this compound

The initial fate of ingested this compound is its breakdown in the gastrointestinal tract and subsequent absorption by enterocytes.

Caption: Workflow of this compound digestion and absorption.

Stearic Acid-Mediated Signaling Pathways

Once absorbed and metabolized, the resulting stearic acid can influence intracellular signaling cascades, impacting cellular processes like inflammation and glucose metabolism.

Stearic acid has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.

Caption: Stearic acid inhibits PTP1B, enhancing insulin signaling.

Free fatty acids, including stearic acid, can activate the pro-inflammatory NF-κB signaling pathway, often through Toll-like receptor 4 (TLR4).

Caption: Activation of the NF-κB pathway by free fatty acids.

Conclusion

This compound is a versatile and indispensable tool in the field of lipid biology. Its well-characterized properties make it an ideal model lipid for studying fundamental processes such as digestion, absorption, and metabolism. Furthermore, its application in the development of solid lipid nanoparticles has opened new avenues for the targeted delivery of therapeutics. A thorough understanding of its behavior in biological systems, supported by robust experimental protocols and a clear picture of the signaling pathways it influences, is essential for researchers and drug development professionals seeking to harness its full potential. This guide provides a foundational resource for leveraging this compound in cutting-edge lipid research.

References

- 1. Guide for Selecting Experimental Models to Study Dietary Fat Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. mt.com [mt.com]

- 5. mt.com [mt.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tristearin Polymorphism: Understanding the α and β Crystal Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, the triglyceride of stearic acid, is a fundamental component in a vast array of pharmaceutical, nutraceutical, and food products.[1][2][3][4][5][6] Its solid-state behavior, specifically its ability to exist in multiple crystalline forms—a phenomenon known as polymorphism—is of critical importance.[1][2][3][4][5] These different polymorphs, primarily the metastable α-form and the stable β-form, exhibit distinct physicochemical properties that can significantly impact the stability, manufacturing, and performance of the final product, including drug release profiles from lipid-based formulations.[1][7] This technical guide provides a comprehensive overview of the α and β polymorphs of this compound, detailing their properties, the kinetics of their transformation, and the experimental methodologies used for their characterization.

Core Concepts: The α and β Polymorphs of this compound

This compound's polymorphism is monotropic, meaning the α-form is always metastable and will inevitably transform into the more stable β-form over time.[8] This transformation is a critical consideration in product formulation and storage.[1][8]

-

The α (Alpha) Form: This is the less stable, lower-melting polymorph that typically crystallizes upon rapid cooling of molten this compound.[1][7][8] It is characterized by a hexagonal packing of its hydrocarbon chains.[9] While its less dense packing might suggest better initial wetting, its inherent instability is a major drawback in formulation.[7]

-

The β (Beta) Form: This is the most stable, higher-melting polymorph of this compound.[1][8] It possesses a more ordered triclinic subcell structure.[1] The transformation from the α to the β form can be slow, sometimes taking days or even months at room temperature, but can be influenced by factors such as temperature and the presence of additives.[1][10] The β-form's ordered structure can lead to a greater extent of grain boundaries, which can function as a solvent-accessible porous network, influencing drug release.[7]

Quantitative Data Summary

The distinct properties of the α and β polymorphs of this compound are summarized in the table below. It is important to note that the exact values can vary slightly depending on the experimental conditions and the purity of the this compound sample.

| Property | α-Form | β-Form | References |

| Melting Point (°C) | ~54 - 59.7 | ~70.9 - 73 | [1][2][3][4][5][9][11][12] |

| Enthalpy of Fusion (J/g) | Lower (variable) | ~220 - 244 | [13][14][15][16] |

| Crystal System | Hexagonal | Triclinic | [1][9] |

| X-Ray Diffraction (XRD) Short Spacings (Å) | Single strong reflection at ~4.13 | Strong reflections at ~4.58, 3.84, and 3.67 | [1] |

Polymorphic Transformation Pathway